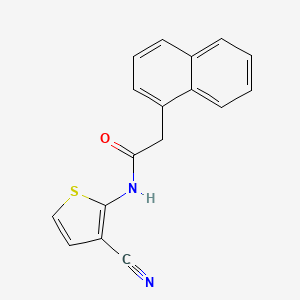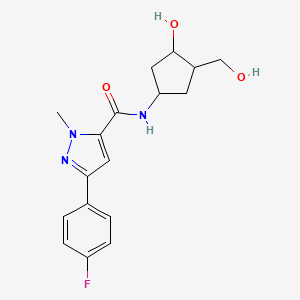
3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research into pyrazole derivatives, including compounds similar to 3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide, has demonstrated their potential in various scientific applications. For instance, the synthesis and characterization of pyrazole derivatives have shown that these compounds exhibit significant cytotoxic activity against cancer cells. Studies focusing on the synthesis, characterization, and evaluation of cytotoxic activity provide foundational knowledge for potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyrazole derivatives are synthesized for their potential biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities. Research has identified novel pyrazoles that show promising results in in vitro studies for these applications. Molecular docking studies have been conducted to examine interactions with key enzymes, contributing to the understanding of their mechanisms of action and potential as therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Cytotoxic Evaluation
Further investigations into pyrazole derivatives have led to the synthesis of compounds evaluated for their cytotoxic effects against various cancer cell lines. Such studies are crucial for identifying new candidates for cancer therapy, with specific compounds demonstrating significant inhibitory effects on cancer cell proliferation. This line of research underscores the therapeutic potential of pyrazole derivatives in oncology (Ahsan et al., 2018).
Fluorescence and Imaging Applications
Pyrazole derivatives also find applications in the development of fluorescent probes for biological and environmental sensing. The synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine structures has been explored, with some derivatives exhibiting strong fluorescence intensity and quantum yields. These properties make them suitable for use as fluorescent probes, highlighting their versatility beyond therapeutic applications (Castillo, Tigreros, & Portilla, 2018).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-21-15(8-14(20-21)10-2-4-12(18)5-3-10)17(24)19-13-6-11(9-22)16(23)7-13/h2-5,8,11,13,16,22-23H,6-7,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNCOHSNOCYUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)
![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)
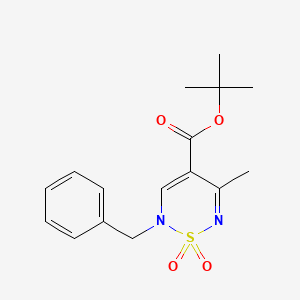
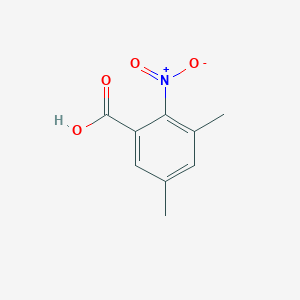
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)

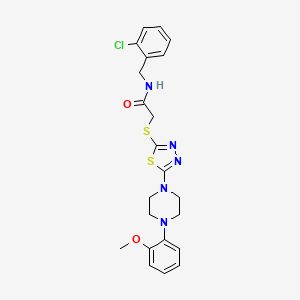
![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)
![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)

